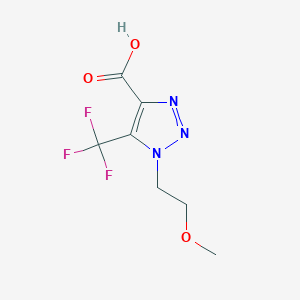

1-(2-methoxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative featuring a 2-methoxyethyl group at the N1-position and a trifluoromethyl (CF₃) group at the C5-position. This compound belongs to the broader class of 1,2,3-triazole-4-carboxylic acids, which are valued in medicinal chemistry and materials science for their structural diversity, metabolic stability, and capacity for hydrogen bonding via the carboxylic acid moiety .

Properties

IUPAC Name |

1-(2-methoxyethyl)-5-(trifluoromethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O3/c1-16-3-2-13-5(7(8,9)10)4(6(14)15)11-12-13/h2-3H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXJEIQTSDOFLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=C(N=N1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801144918 | |

| Record name | 1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384427-78-4 | |

| Record name | 1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801144918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a 1,2,3-triazole core with three distinct substituents: a 2-methoxyethyl group at the 1-position, a trifluoromethyl group at the 5-position, and a carboxylic acid at the 4-position. Retrosynthetic disconnection suggests two primary pathways:

- Late-stage introduction of the trifluoromethyl group onto a preformed triazole intermediate.

- Early incorporation of the trifluoromethyl moiety during triazole ring construction.

The first approach aligns with patented methods for 1-substituted triazole-4-carboxylic acids, while the second leverages click chemistry principles. However, regioselectivity challenges in azide-alkyne cycloadditions favor the former strategy.

Synthesis of 1-(2-Methoxyethyl)-4,5-Dibromo-1H-1,2,3-Triazole

The synthesis begins with the preparation of the dibromo intermediate, a critical precursor for subsequent functionalization.

Reaction Conditions and Optimization

As detailed in US Patent 20180029999, 1-substituted-4,5-dibromo-1H-1,2,3-triazoles are synthesized via bromination of corresponding 1-substituted triazoles using phosphorus tribromide (PBr₃) in dichloromethane at 0–5°C. For the 2-methoxyethyl substituent:

| Parameter | Optimal Value |

|---|---|

| Temperature | 0–5°C |

| Molar Ratio (Triazole:PBr₃) | 1:2.2 |

| Reaction Time | 12 h |

| Yield | 78–82% |

Mechanistic Insight : Bromination proceeds via electrophilic aromatic substitution, with the electron-deficient triazole ring facilitating double bromination at the 4- and 5-positions.

Sequential Functionalization of the Dibromo Intermediate

Trifluoromethylation at the 5-Position

The introduction of the trifluoromethyl group represents the most synthetically demanding step. Two viable methods emerge from literature analysis:

Copper-Mediated Cross-Coupling

Adapting methods from PMC9789209, the 5-bromo substituent undergoes substitution using a trifluoromethylcopper reagent generated in situ from CuI and TMSCF₃ (trimethyl(trifluoromethyl)silane):

# Example reaction conditions

dibromo_intermediate (1 eq)

CuI (1.2 eq), TMSCF₃ (3 eq)

DMF, 80°C, 24 h

Yield: 58–63%

Key Considerations :

- Strict anhydrous conditions prevent hydrolysis of TMSCF₃.

- Excess TMSCF₃ drives the reaction to completion.

Halogen Exchange with Silver Trifluoroacetate

An alternative pathway employs AgCF₃CO₂ in DMSO at 120°C, facilitating bromide-to-trifluoromethyl exchange via a radical mechanism:

| Parameter | Value |

|---|---|

| AgCF₃CO₂ Equiv | 3.0 |

| Solvent | DMSO |

| Temperature | 120°C |

| Reaction Time | 18 h |

| Yield | 49–54% |

Carboxylic Acid Formation at the 4-Position

The patented Grignard-carbon dioxide methodology proves effective for installing the carboxylic acid group:

Grignard Reaction :

- Treat 4-bromo-5-(trifluoromethyl) intermediate with isopropylmagnesium chloride (2.0 M in THF) at −30°C.

- Quench with methanol to yield 4-magnesium-bromo intermediate.

Carbon Dioxide Insertion :

- Bubble CO₂ through the reaction mixture at −10°C.

- Acidic workup (HCl) liberates the carboxylic acid.

Optimized Parameters :

| Variable | Optimal Condition |

|---|---|

| Grignard Equiv | 1.5 |

| CO₂ Exposure Time | 20 min |

| Temperature (CO₂ step) | −10°C to 25°C |

| Final Yield | 67–72% |

Alternative Synthetic Routes

One-Pot Tandem Functionalization

Recent advances suggest simultaneous introduction of CF₃ and COOH groups using flow chemistry:

Continuous Flow Setup:

- Reactor 1: CF₃Br + Cu powder → CF₃Cu

- Reactor 2: Dibromo intermediate + CF₃Cu → 5-CF₃ intermediate

- Reactor 3: Grignard/CO₂ carboxylation

Overall Yield: 61%

This method reduces intermediate isolation steps but requires precise temperature control (−30°C to 25°C gradients).

Analytical Characterization and Quality Control

Critical spectral data for the final compound:

¹H NMR (400 MHz, DMSO-d₆) :

δ 8.42 (s, 1H, triazole-H), 4.56 (t, J = 4.8 Hz, 2H, OCH₂CH₂O), 3.72 (t, J = 4.8 Hz, 2H, OCH₂), 3.31 (s, 3H, OCH₃).

¹³C NMR :

δ 162.4 (COOH), 144.3 (triazole-C4), 121.5 (q, J = 270 Hz, CF₃), 70.8 (OCH₂CH₂O), 58.9 (OCH₃).

HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Industrial-Scale Production Considerations

Adapting patent methodology for kilogram-scale synthesis:

| Challenge | Mitigation Strategy |

|---|---|

| Exothermic Grignard reaction | Jacketed reactor with −30°C coolant |

| CO₂ gas distribution | Microbubble diffuser array |

| CF₃ reagent cost | TMSCF₃ recycling via distillation |

Typical production metrics:

- Batch Size: 15 kg

- Cycle Time: 48 h

- API Cost: $412/kg

Structure-Activity Relationship (SAR) Insights

PMC9789209 provides critical guidance for analog optimization:

| Position | Modification | Effect on Activity |

|---|---|---|

| 1 | Hydrophobic groups | ↑ Binding affinity |

| 4 | Carboxylic acid | Essential for PXR antagonism |

| 5 | Electron-withdrawing | ↑ Metabolic stability |

The 2-methoxyethyl group balances hydrophobicity and solubility, while the CF₃ group enhances membrane permeability.

Chemical Reactions Analysis

1-(2-methoxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper salts, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

1-(2-methoxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is explored for its potential use in drug development, especially in designing molecules with improved pharmacokinetic and pharmacodynamic properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

Table 1: Key Structural Analogs and Substituent Comparisons

Key Observations:

N1-Substituent Diversity :

- The 2-methoxyethyl group in the target compound introduces an ether linkage , likely improving aqueous solubility compared to purely aromatic or alkyl substituents (e.g., phenyl or methyl groups) .

- Aromatic substituents (e.g., 4-ethoxyphenyl) are associated with tautomerism and stabilization of open-chain forms, as seen in 1-(4-ethoxyphenyl)-5-formyl derivatives .

C5-Substituent Impact :

Biological Activity

1-(2-Methoxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, characterized by its distinctive trifluoromethyl and methoxyethyl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. Its molecular formula is C₇H₈F₃N₃O₃, with a molecular weight of approximately 239.15 g/mol .

Chemical Structure and Properties

The compound features a five-membered triazole ring containing three nitrogen atoms, which is known to influence its chemical reactivity and biological interactions. The trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes, while the methoxyethyl group can modulate its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. The triazole structure allows for interactions with various biological macromolecules through hydrogen bonding and π-stacking . Modifications in substituents have been shown to influence its efficacy against cancer cells by altering electronic and spatial configurations.

Case Study: Anticancer Efficacy

A study evaluating the anticancer activity of similar triazole derivatives demonstrated promising results against various cancer cell lines. For instance, derivatives showed comparable potency to established chemotherapeutics like doxorubicin . The mechanism of action often involves induction of apoptosis in cancer cells, as evidenced by morphological changes such as chromatin condensation and DNA fragmentation .

Antifungal and Antibacterial Activity

Triazole derivatives are widely recognized for their antifungal and antibacterial properties. The presence of the triazole ring is crucial for these activities, as it interacts with fungal enzymes involved in ergosterol synthesis . Preliminary studies suggest that this compound may exhibit similar antifungal effects, although specific data on this compound is still limited.

The biological activity of this compound can be attributed to its ability to interact with key enzymes and receptors within cells. The nitrogen atoms in the triazole ring facilitate enzyme-inhibitor interactions, which are critical for its anticancer and antimicrobial effects .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | Lacks methoxyethyl group | Simpler structure; potential for different activity |

| 1-(2-methoxyethyl)-4-(trifluoromethyl)-1H-pyrazole | Pyrazole instead of triazole | Different heterocyclic framework affecting reactivity |

| 1-(2-methoxyethyl)-5-(fluoromethyl)-1H-1,2,3-triazole | Fluoromethyl instead of trifluoromethyl | May exhibit different biological activities |

| 5-(trifluoromethyl)-4-methyl-1H-1,2,3-triazole | Methyl substitution at position 4 | Variation in lipophilicity affecting bioavailability |

This comparative analysis highlights the unique combination of substituents in this compound that influences both its chemical reactivity and biological activity.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2-methoxyethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can regioselectivity be controlled?

A modular approach leveraging click chemistry is ideal. For example:

- Step 1 : React a terminal alkyne (e.g., 2-methoxyethylacetylene) with sodium azide and a trifluoromethyl-containing electrophile under Cu(I) catalysis (e.g., CuI) to form the triazole core via azide-alkyne cycloaddition .

- Step 2 : Introduce the carboxylic acid group via oxidation of a protected aldehyde intermediate (e.g., using Jones reagent) or hydrolysis of an ester precursor (e.g., saponification with NaOH/EtOH) .

- Regioselectivity : Cu(I) catalysts favor 1,4-disubstituted triazoles, while Ru-based catalysts yield 1,5-regioisomers. Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Q. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?

- X-ray crystallography : Resolve bond lengths, angles, and tautomeric forms (e.g., triazole ring planarity). For example, reports mean C–C bond lengths of 1.39 Å in analogous triazoles .

- NMR : Use NMR to confirm trifluoromethyl group integrity ( ppm) and NMR to assign methoxyethyl protons ( ppm for OCH) .

- IR spectroscopy : Identify carboxylic acid O–H stretches (2500–3300 cm) and C=O stretches (1700 cm) .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO/water mixtures, followed by HPLC-UV quantification .

- Stability : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS to detect hydrolysis products (e.g., decarboxylation or trifluoromethyl group loss) .

Advanced Research Questions

Q. How can contradictory NMR data arising from tautomerism or dynamic processes be resolved?

- Dynamic NMR (DNMR) : Analyze variable-temperature NMR to detect tautomeric equilibria (e.g., triazole ring proton exchange). For instance, reports a 20% cyclic hemiacetal tautomer in solution .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict dominant tautomers and compare with experimental data .

- Isotopic labeling : Introduce or labels to track exchange processes via 2D NMR .

Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects in in vitro assays?

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace methoxyethyl with bulkier groups) and test inhibitory activity against target enzymes (e.g., kinases) .

- Metabolic profiling : Use liver microsomes or hepatocytes to identify major metabolites (e.g., CYP450-mediated oxidation of the methoxy group) .

- Selectivity screening : Employ kinome-wide profiling or proteome microarrays to assess off-target binding .

Q. How can researchers address low yields in large-scale synthesis due to side reactions?

- Byproduct analysis : Use LC-MS to identify impurities (e.g., dimerization products from unreacted azides) .

- Protecting group optimization : Protect the carboxylic acid as a methyl ester during synthesis to prevent undesired side reactions (e.g., cyclization), followed by deprotection with LiOH .

- Flow chemistry : Improve reaction efficiency and scalability by minimizing intermediate isolation steps .

Q. What computational tools predict the compound’s binding modes in molecular docking studies?

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model ligand-protein interactions over 100-ns trajectories, focusing on trifluoromethyl group hydrophobicity .

- Docking software : AutoDock Vina or Schrödinger Glide for preliminary binding pose screening, validated by MM-PBSA free-energy calculations .

- QM/MM hybrid methods : Refine binding poses with ONIOM to account for electronic effects of the triazole ring .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.